1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is fused with a thiol group and substituted with a 3,4-difluorophenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The presence of the thiol group allows for potential covalent interactions with target proteins, enhancing its efficacy .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiol-containing heterocycles: Compounds with thiol groups exhibit similar reactivity but may differ in their overall structure and applications
Properties
Molecular Formula |
C11H6F2N4S |
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Molecular Weight |
264.26 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H6F2N4S/c12-8-2-1-6(3-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18) |
InChI Key |
HUIJXTBIKQCAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C(=S)N=CN3)F)F |
Origin of Product |
United States |
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